molecular formula C17H16N2O5S2 B3315891 2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 951898-45-6

2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3315891
CAS No.: 951898-45-6
M. Wt: 392.5 g/mol
InChI Key: ORSGEEZSUMZSBD-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a complex organic compound characterized by its unique structure, which includes an indoline moiety, a sulfonyl group, and an isothiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indole with a suitable electrophile to introduce the sulfonyl group at the 4-position. Subsequent steps may include the formation of the isothiazolidinone ring through cyclization reactions and oxidation processes.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The isothiazolidinone ring can be oxidized to form the 1,1-dioxide derivative.

  • Reduction: : Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and overall structure.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide can be used to study enzyme inhibition, receptor binding, and other biological processes. Its potential as a pharmacophore in drug discovery is also being explored.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also be harnessed in the creation of new chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid: : Similar in having an indole core but lacks the sulfonyl and isothiazolidinone groups.

  • Isothiazolidinone derivatives: : Similar in having the isothiazolidinone ring but differ in the presence of the indoline and sulfonyl groups.

  • Sulfonyl-containing heterocycles: : Similar in having sulfonyl groups but differ in the core structure.

Uniqueness

2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is unique due to the combination of the indoline, sulfonyl, and isothiazolidinone groups, which confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c20-17-10-12-25(21,22)19(17)14-5-7-15(8-6-14)26(23,24)18-11-9-13-3-1-2-4-16(13)18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSGEEZSUMZSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 3
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 4
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 5
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 6
2-(4-(Indolin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

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